molecular formula C16H33N3OSi B14191176 N,N',N''-Tricyclopentyl-1-methoxysilanetriamine CAS No. 923560-86-5

N,N',N''-Tricyclopentyl-1-methoxysilanetriamine

Katalognummer: B14191176
CAS-Nummer: 923560-86-5
Molekulargewicht: 311.54 g/mol
InChI-Schlüssel: GEBUDOFLWBUJRD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N’,N’'-Tricyclopentyl-1-methoxysilanetriamine: is a unique organosilicon compound characterized by its three cyclopentyl groups and a methoxy group attached to a silicon atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N,N’,N’'-Tricyclopentyl-1-methoxysilanetriamine typically involves the reaction of cyclopentylamine with a silicon-containing precursor. One common method is the reaction of cyclopentylamine with methoxysilane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as distillation and recrystallization to ensure the final product meets industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions: N,N’,N’'-Tricyclopentyl-1-methoxysilanetriamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanol derivatives.

    Reduction: Reduction reactions can lead to the formation of silane derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.

Major Products:

    Oxidation: Silanol derivatives.

    Reduction: Silane derivatives.

    Substitution: Various substituted silanes depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Chemistry: N,N’,N’'-Tricyclopentyl-1-methoxysilanetriamine is used as a precursor in the synthesis of other organosilicon compounds. Its unique structure makes it valuable in the development of new materials with specific properties.

Biology and Medicine: Research is ongoing to explore the potential biological activities of this compound. It may have applications in drug delivery systems due to its ability to form stable complexes with various biomolecules.

Industry: In the industrial sector, this compound is used in the production of advanced materials, including coatings and adhesives. Its ability to enhance the properties of these materials makes it valuable in various applications.

Wirkmechanismus

The mechanism of action of N,N’,N’'-Tricyclopentyl-1-methoxysilanetriamine involves its interaction with molecular targets through its silicon atom and attached functional groups. The compound can form stable complexes with other molecules, influencing their reactivity and stability. The pathways involved may include the formation of hydrogen bonds and van der Waals interactions.

Vergleich Mit ähnlichen Verbindungen

  • N,N,N’,N’-Tetraphenyl-1,4-phenylenediamine
  • 1,3,5-Tris(diphenylamino)benzene
  • 1,3,5-Tris[(3-methylphenyl)-phenylamino]benzene

Uniqueness: N,N’,N’'-Tricyclopentyl-1-methoxysilanetriamine is unique due to its three cyclopentyl groups and methoxy group attached to a silicon atom. This structure imparts specific properties that are not found in similar compounds, making it valuable for specialized applications in materials science and organic synthesis.

Eigenschaften

CAS-Nummer

923560-86-5

Molekularformel

C16H33N3OSi

Molekulargewicht

311.54 g/mol

IUPAC-Name

N-[bis(cyclopentylamino)-methoxysilyl]cyclopentanamine

InChI

InChI=1S/C16H33N3OSi/c1-20-21(17-14-8-2-3-9-14,18-15-10-4-5-11-15)19-16-12-6-7-13-16/h14-19H,2-13H2,1H3

InChI-Schlüssel

GEBUDOFLWBUJRD-UHFFFAOYSA-N

Kanonische SMILES

CO[Si](NC1CCCC1)(NC2CCCC2)NC3CCCC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.